molecular formula C23H21N3O3S B292028 N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide

Katalognummer B292028
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: SWUSTYUKWHBDOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide, also known as TPCA-1, is a small molecule inhibitor that targets the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, cell proliferation, and apoptosis. Dysregulation of NF-κB has been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of these diseases.

Wirkmechanismus

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide exerts its pharmacological effects by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. IκB proteins bind to NF-κB and prevent its translocation to the nucleus, where it activates the transcription of target genes. Inhibition of IKK by N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide leads to the stabilization of IκB proteins and the inhibition of NF-κB signaling.
Biochemical and physiological effects:
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in various cell types, including macrophages, dendritic cells, and T cells. It has also been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. In animal models, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide has been shown to reduce inflammation, tissue damage, and disease severity in various disease models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide is its specificity for the IKK complex and its ability to inhibit NF-κB signaling without affecting other signaling pathways. This makes it a valuable tool for studying the role of NF-κB in various biological processes and disease models. However, one limitation of N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Zukünftige Richtungen

There are several future directions for the research on N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide. One area of interest is the development of more potent and selective IKK inhibitors that can overcome the limitations of N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide. Another area of interest is the investigation of the role of NF-κB signaling in various diseases and the potential therapeutic applications of IKK inhibitors, including N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide. Additionally, the development of novel drug delivery systems that can enhance the solubility and bioavailability of N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide may also be a promising direction for future research.

Synthesemethoden

The synthesis of N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide involves a multistep process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminothiophenol to form 2-(5-nitro-2-thienyl)benzoic acid. This intermediate is then converted into the corresponding acid chloride, which is subsequently reacted with N-(4-phenylpiperazin-1-yl)acetamide to yield N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide. The overall yield of this synthesis is approximately 20%.

Wissenschaftliche Forschungsanwendungen

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide has been extensively studied in preclinical models of various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. In cancer, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide has shown efficacy in inhibiting tumor growth and metastasis in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide has been shown to reduce inflammation and ameliorate disease symptoms in animal models of rheumatoid arthritis and multiple sclerosis. In chronic inflammatory conditions, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazino)acetamide has been shown to reduce inflammation and tissue damage in animal models of colitis and sepsis.

Eigenschaften

Molekularformel

C23H21N3O3S

Molekulargewicht

419.5 g/mol

IUPAC-Name

N-(4-oxothieno[3,4-c]chromen-3-yl)-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C23H21N3O3S/c27-20(14-25-10-12-26(13-11-25)16-6-2-1-3-7-16)24-22-21-18(15-30-22)17-8-4-5-9-19(17)29-23(21)28/h1-9,15H,10-14H2,(H,24,27)

InChI-Schlüssel

SWUSTYUKWHBDOQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5

Kanonische SMILES

C1CN(CCN1CC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5

Löslichkeit

0.3 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.